9-Phenanthrenebutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenanthren-9-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-18(20)11-5-7-14-12-13-6-1-2-8-15(13)17-10-4-3-9-16(14)17/h1-4,6,8-10,12H,5,7,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBALUTDUDGQZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500037 | |
| Record name | 4-(Phenanthren-9-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68151-16-6 | |
| Record name | 4-(Phenanthren-9-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Organic Chemistry Approaches for 9 Phenanthrenebutanoic Acid and Its Analogues
Established and Emerging Synthetic Pathways for the Phenanthrenebutanoic Acid Skeleton
The construction of the core 9-phenanthrenebutanoic acid structure can be approached through two primary strategies: building the molecule from simpler, non-phenanthrenic precursors via multi-step synthesis, or by direct, selective modification of a pre-formed phenanthrene (B1679779) core.
Multi-Step Total Synthesis Strategies
Multi-step synthesis provides a versatile, albeit often lengthy, route to complex molecules like this compound. These strategies involve the sequential construction of the carbon skeleton and introduction of functional groups. A common conceptual tool in designing such syntheses is retrosynthetic analysis, where the target molecule is mentally deconstructed into simpler, commercially available starting materials. youtube.com The process involves identifying key bond disconnections and functional group transformations that simplify the structure. youtube.comyoutube.com
For phenanthrene systems, a frequent strategy involves the formation of the central ring as a key step. One such powerful method is the palladium-catalyzed [2+2+2] cocyclotrimerization of arynes, like benzyne, with alkynes such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net The choice of catalyst can influence the final product, with Pd(PPh₃)₄ favoring the formation of phenanthrene derivatives. researchgate.net
Another prominent approach is the Pschorr reaction, a classic method for phenanthrene synthesis. This involves the intramolecular cyclization of a diazonium salt derived from a 2-aminostilbene derivative. While effective, this method can sometimes suffer from low yields and the formation of side products.
Modern strategies often employ radical cyclizations. For instance, an oxidatively terminated Bu₃Sn-mediated cyclization of 2-(arylethynyl)biphenyls has been developed to create the phenanthrene core. acs.orgnih.gov This reaction proceeds through a vinyl radical intermediate that undergoes a 6-endo cyclization, followed by aromatization to yield the phenanthrene product in high yields. acs.org Although these examples create a substituted phenanthrene, the subsequent elaboration of a substituent at the 9-position into a butanoic acid chain would be a necessary downstream step, likely involving cross-coupling reactions followed by chain extension and hydrolysis.
A typical multi-step synthesis would involve a sequence of reactions that might include:
Functional Group Interconversions: Transforming one functional group into another, for example, reducing a nitro group to an amine or oxidizing an alcohol to a carboxylic acid. youtube.comorganicchemistrytutor.com
Carbon Chain Elongation: Adding carbon atoms, which can be achieved via methods like the Grignard reaction with CO₂ or the hydrolysis of a nitrile intermediate. organicchemistrytutor.com
Cyclization Reactions: Forming the ring structures of the phenanthrene core.
Regioselective Functionalization of Phenanthrene Core
Directly functionalizing a pre-existing phenanthrene ring at the C9 position is a more atom-economical approach. However, achieving high regioselectivity can be challenging due to the multiple reactive sites on the phenanthrene nucleus. rsc.org The C9 and C10 positions, known as the K-region, are generally the most reactive sites in phenanthrene. rsc.org
Research into the functionalization of phenanthrene derivatives, such as 9-phenanthrenol (9-hydroxyphenanthrene), provides significant insights into controlling regioselectivity. rsc.orgrsc.org While many methods focus on functionalizing other positions, the principles can be adapted. For instance, electrophilic substitution reactions like bromination can be directed. Selective C10 bromination of 9-phenanthrenol has been achieved using N-Bromosuccinimide (NBS) and a catalytic amount of diisopropylamine. rsc.org
To introduce the butanoic acid side chain at C9, a common strategy involves:
Introduction of a Handle: A functional group, such as a bromine or iodine atom, is first introduced at the C9 position. This can be achieved through electrophilic halogenation.
Cross-Coupling Reaction: A Suzuki or Heck coupling reaction can then be used to form a new carbon-carbon bond. For example, a Heck coupling of a 9-bromophenanthrene (B47481) derivative with methyl acrylate (B77674) can introduce a three-carbon chain, which can be further elaborated. nih.gov
Chain Elaboration and Functional Group Manipulation: The coupled product is then converted into the final butanoic acid chain through steps like reduction of a double bond and hydrolysis of an ester.
A notable modern approach is the development of radical cascades for preparing functionalized phenanthrenes. A tin-mediated radical transformation of biphenyl (B1667301) aryl acetylenes can produce phenanthrenyl stannanes, which are versatile building blocks for further functionalization. nih.gov
| Strategy | Description | Key Reactions | Reference |
|---|---|---|---|
| Multi-Step Total Synthesis | Construction of the molecule from acyclic or simple cyclic precursors. | Palladium-catalyzed [2+2+2] cocyclotrimerization, Pschorr reaction, Radical cyclization. | researchgate.netacs.orgnih.gov |
| Regioselective Functionalization | Direct, site-selective modification of a pre-existing phenanthrene core. | Electrophilic halogenation, Heck coupling, Suzuki coupling. | rsc.orgnih.gov |
Derivatization and Chemical Modification of this compound
Once this compound is synthesized, its carboxylic acid moiety serves as a versatile handle for creating a wide array of analogues with modified properties.
Synthesis of Ester and Amide Analogues
The carboxylic acid group of this compound can be readily converted into ester and amide derivatives. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and cell permeability.
Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org For example, the methyl ester of a substituted phenanthrene-3-carboxylic acid was generated in good yield using this classic method. nih.gov The reaction is reversible, and to drive it towards the product, an excess of the alcohol can be used or water can be removed as it is formed. libretexts.org
Amidation: Amides are formed by reacting the carboxylic acid with an amine. libretexts.org This reaction often requires activating the carboxylic acid first, for instance, by converting it into an acyl chloride or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Nickel-catalyzed methods have also been developed for the synthesis of amides from alcohols and carbamoyl (B1232498) chlorides, showcasing modern catalytic approaches. organic-chemistry.org The direct N-alkylation of α-amino acid esters and amides with alcohols, catalyzed by ruthenium, represents an atom-economic, base-free method that preserves stereochemistry. nih.gov
| Derivative | General Method | Reagents | Reference |
|---|---|---|---|
| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | nih.govlibretexts.org |
| Amides | Coupling Reaction | Amine, Coupling Agent (e.g., DCC, EDC) | libretexts.orgresearchgate.net |
Introduction of Oxygenated Moieties (e.g., γ-oxo-)
Introducing a ketone functional group into the butanoic acid side chain, particularly at the γ-position to form γ-oxo-9-phenanthrenebutanoic acid, creates an important class of analogues. A well-known related compound is fenbufen (B1672489) (γ-oxo-α-biphenylbutanoic acid).
The synthesis of such γ-keto acids typically involves a Friedel-Crafts acylation reaction. In this approach, the phenanthrene nucleus reacts with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction introduces a 4-oxo-4-(phenanthren-9-yl)butanoic acid structure. The regioselectivity of the acylation on the phenanthrene ring would need to be carefully controlled to ensure substitution at the desired C9 position.
An alternative route involves the oxidation of a corresponding γ-hydroxy acid, which in turn could be prepared through various multi-step sequences. For example, 9,10-dihydro-gamma-oxo-2-phenanthrenebutyric acid has been noted as an inhibitor of certain biological interactions, highlighting the relevance of this structural motif. researchgate.net
Formation of Conjugates and Hybrid Molecules (e.g., with biorelevant scaffolds)
Connecting this compound to other molecules, especially those with known biological activity, can produce hybrid molecules or conjugates with novel or enhanced properties. The carboxylic acid group is the primary point of attachment, typically forming an ester or, more commonly, a stable amide linkage.
The rationale behind creating such hybrids is often to combine the properties of two different pharmacophores or to use one molecule to deliver another to a specific biological target. For example, hybrid molecules of the antibacterial agent norfloxacin (B1679917) have been synthesized with 4-biphenylacetic acid (BPAA), a compound structurally related to γ-oxo-phenanthrenebutyric acid. researchgate.net These hybrids were designed to study drug interactions at GABA receptors. researchgate.net The synthesis involved creating a linker, such as a -CONH(CH₂)₃- chain, between the two molecular scaffolds. researchgate.net
The synthesis of these conjugates generally involves the same amide-bond forming reactions described previously, using coupling agents to link the carboxylic acid of the phenanthrene derivative to an amine group on the biorelevant molecule (e.g., an amino acid, a peptide, or another drug). researchgate.net
Advanced Spectroscopic Characterization and Structural Analysis of 9 Phenanthrenebutanoic Acid Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 9-phenanthrenebutanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, the aromatic protons of the phenanthrene (B1679779) ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. oregonstate.edu The protons of the butanoic acid side chain will have distinct chemical shifts. The methylene (B1212753) (CH₂) groups will show complex splitting patterns due to coupling with adjacent protons. The carboxylic acid proton is typically observed as a broad singlet at a very downfield position (δ 9.5 ppm and above). oregonstate.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 9.0 |
| Methylene Protons (α, β, γ to COOH) | 1.8 - 3.5 |
Note: Actual chemical shifts can be influenced by the solvent and concentration. ucl.ac.uk
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, the spectra are typically acquired with proton decoupling, resulting in a single line for each unique carbon atom. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, providing excellent resolution. oregonstate.edu The aromatic carbons of the phenanthrene moiety will resonate in the region of approximately δ 120-140 ppm. The carbonyl carbon of the carboxylic acid group is highly deshielded and appears far downfield, typically in the range of δ 170-185 ppm. oregonstate.edudocbrown.info The aliphatic carbons of the butanoic acid chain will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 120 - 140 |
| Carbonyl Carbon (COOH) | 170 - 185 |
Note: These are general ranges and can vary based on the specific molecular environment and solvent used. sigmaaldrich.com
For unambiguous assignment of all proton and carbon signals, especially in complex derivatives of this compound, advanced multi-dimensional NMR techniques are employed. wikipedia.orgnih.gov These experiments provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, revealing the connectivity of proton spin systems within the butanoic acid side chain and within the individual aromatic rings of the phenanthrene core. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the butanoic acid side chain to the phenanthrene ring system by observing correlations between the protons on the first methylene group of the chain and the carbons of the phenanthrene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule. wikipedia.org
These multi-dimensional techniques are indispensable for the complete structural elucidation of this compound and its analogues. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. wikipedia.orgspectroscopyonline.com These methods are highly effective for identifying the presence of specific functional groups.
In the IR spectrum of this compound, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is broadened by hydrogen bonding. utdallas.edu A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid will be prominent around 1700-1725 cm⁻¹. pressbooks.pub The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butanoic acid chain will be observed just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations of the aromatic phenanthrene ring will give rise to several bands in the 1450-1600 cm⁻¹ region. vscht.cz
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a moderately strong band. The aromatic ring vibrations are often strong and well-defined in the Raman spectrum, providing a characteristic fingerprint of the phenanthrene system. wikipedia.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Weak | Broad (IR) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Moderate | Strong (IR) |
| Aromatic | C-H Stretch | 3000 - 3100 | Strong | Medium (IR) |
| Aliphatic | C-H Stretch | 2850 - 2960 | Strong | Medium (IR) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Techniques
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The extended π-conjugated system of the phenanthrene core in this compound makes it an ideal candidate for analysis by these methods.
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of the phenanthrene chromophore. libretexts.org Phenanthrene itself exhibits a complex spectrum with multiple absorption bands, and the attachment of the butanoic acid side chain is expected to cause slight shifts in the positions and intensities of these bands. Typically, polycyclic aromatic hydrocarbons like phenanthrene show strong absorptions in the UV region, often with fine vibrational structure. researchgate.net
Many polycyclic aromatic hydrocarbons are also fluorescent, emitting light at a longer wavelength after being excited by UV radiation. horiba.comwikipedia.org The fluorescence spectrum of this compound can provide information about its electronic structure and its microenvironment. nih.gov The shape, intensity, and wavelength of maximum emission can be sensitive to factors such as solvent polarity and the presence of quenching agents. core.ac.uk The large, rigid aromatic system of phenanthrene generally leads to significant fluorescence quantum yields.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. researchgate.net
In the mass spectrum of this compound, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the molecule. High-resolution mass spectrometry can provide the elemental formula with high accuracy.
The fragmentation of the molecular ion upon electron ionization provides valuable structural information. For this compound, characteristic fragmentation pathways are expected. Cleavage of the bond between the α- and β-carbons of the butanoic acid chain can lead to the loss of a propyl radical, resulting in a stable ion containing the phenanthrene ring and the carboxyl group. Another common fragmentation for carboxylic acids is the loss of the carboxyl group (–COOH) as a radical, leading to a fragment with an m/z corresponding to the phenanthrene-butyl cation. libretexts.orgdocbrown.info The McLafferty rearrangement is a potential fragmentation pathway if the butanoic acid chain is sufficiently long to allow for the transfer of a γ-hydrogen to the carbonyl oxygen. whitman.edu The fragmentation pattern of the phenanthrene ring itself will also contribute to the spectrum, often showing sequential losses of small neutral molecules like acetylene. libretexts.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in a crystal lattice. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related 9-substituted phenanthrene derivatives provides significant insight into the expected solid-state conformation and packing of the title compound.
For instance, studies on compounds like 9-phenanthrol and 9-phenylthiophenanthrene demonstrate that the substituent at the 9-position is generally oriented nearly perpendicular to the plane of the phenanthrene ring system. psu.edu This perpendicular arrangement minimizes steric hindrance between the substituent and the protons at the 1 and 8 positions of the phenanthrene core. In the case of this compound, it is anticipated that the butanoic acid chain would adopt a similar perpendicular orientation relative to the phenanthrene moiety.
The conformation of the flexible butanoic acid side chain itself is subject to rotational freedom around its single bonds. In the solid state, this chain is expected to adopt a low-energy, extended conformation. The crystal packing will likely be dominated by hydrogen bonding interactions involving the carboxylic acid group. Carboxylic acids commonly form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between two molecules. These dimers would then pack in a way that maximizes van der Waals interactions between the phenanthrene units, likely involving offset π-π stacking.
The table below summarizes crystallographic data for some related 9-substituted phenanthrene derivatives, illustrating the common space groups and unit cell characteristics for this class of compounds. This data provides a valuable reference for predicting the crystallographic parameters of this compound.
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 9-Phenylthiophenanthrene | C20H14S | Orthorhombic | P212121 | psu.edu |
| 9-tert-Butylthiophenanthrene | C18H18S | Orthorhombic | Pbcn | psu.edu |
| 9-Phenanthrol | C14H10O | Data not fully available in provided results | nih.gov | |
| (Z)-10-(bromoiodomethylene)phenanthren-9(10H)-one | C15H8BrIO | Data not fully available in provided results | elsevierpure.com |
Biological Activity Profiling and Mechanistic Investigations in Non Human Systems
In Vitro Biochemical and Cellular Studies
The in vitro evaluation of phenanthrene (B1679779) derivatives has revealed a diverse range of biochemical and cellular effects, from interactions with critical receptors and enzymes to antimicrobial and cytotoxic activities. These studies, conducted in non-human systems, provide a foundational understanding of the potential biological impact of this class of compounds.
Certain phenanthrene derivatives have been identified as modulators of the γ-aminobutyric acid type A (GABAᴀ) receptor, a key player in inhibitory neurotransmission in the central nervous system. researchgate.netnih.gov The GABAᴀ receptor is a ligand-gated ion channel with various allosteric binding sites that are targets for drugs like benzodiazepines and barbiturates. nih.gov Modulation of this receptor can lead to sedative, hypnotic, and anxiolytic effects. nih.gov
For instance, phenanthrenes isolated from Juncus effusus, such as dehydroeffusol (B30453) and effusol, have demonstrated anxiolytic and sedative properties in mouse models, which are likely mediated through their interaction with the GABAᴀ receptor. researchgate.net Specifically, certain phenanthrene compounds have been shown to increase GABA-induced chloride currents, an activity that is independent of the benzodiazepine (B76468) binding site. researchgate.net An in silico study also predicted that a novel phenanthrene derivative isolated from Grewia tiliaefolia interacts with the GABA receptor. nih.govresearchgate.net
Beyond the GABA system, some phenanthrene alkaloids, which are biogenetically derived from aporphines, have shown affinity for dopamine (B1211576) receptors. acs.org Studies on rat striatal membranes revealed that phenanthrene-type alkaloids can exhibit high selectivity for D2 dopamine receptors, suggesting their potential as candidates for modulating dopaminergic pathways. acs.org
It is important to note that the specific binding affinities and mechanisms of interaction can vary significantly based on the substitution patterns on the phenanthrene core. conicet.gov.ar
Phenanthrene derivatives have been shown to modulate the activity of several key enzymes. A notable area of research has been their inhibitory effects on carbohydrate-digesting enzymes, such as α-glucosidase and pancreatic lipase (B570770), which are important targets in the management of metabolic disorders. mdpi.comtandfonline.comnih.gov
Several studies have identified potent α-glucosidase inhibitors among phenanthrene derivatives isolated from various plants. mdpi.comnih.govelsevierpure.com For example, Gastrobellinol C, a phenanthrene derivative from Gastrochilus bellinus, exhibited strong α-glucosidase inhibition with an IC₅₀ value of 45.92 μM, significantly more potent than the reference drug acarbose. mdpi.comnih.gov Kinetic analysis of Gastrobellinol C revealed a competitive mode of inhibition, indicating that it likely competes with the substrate for binding to the active site of the enzyme. mdpi.comnih.gov Similarly, Moscatin, a phenanthrene from Dendrobium polyanthum, also displayed potent anti-α-glucosidase activity. elsevierpure.com
In addition to α-glucosidase, inhibitory activity against pancreatic lipase has also been reported. Moscatin and 2,5-dihydroxy-4,9-dimethoxyphenanthrene, isolated from Dendrobium senile, showed appreciable inhibitory effects on pancreatic lipase. tandfonline.com The inhibition of this enzyme is a strategy to reduce fat absorption. tandfonline.com
An in silico study of a novel phenanthrene derivative also predicted inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. nih.govresearchgate.net
These findings highlight the potential of phenanthrene derivatives as enzyme modulators, with the specific activity and potency being highly dependent on their chemical structure.
A significant body of research has demonstrated the antimicrobial properties of naturally occurring and synthetic phenanthrene derivatives against a range of pathogenic microbes. core.ac.uknih.gov These compounds are often considered phytoalexins, substances produced by plants in response to pathogen attack. nih.gov
Phenanthrenes have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.comresearchgate.net Notably, several phenanthrene compounds have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. nih.govacs.org For instance, blestriacin, a dihydro-biphenanthrene, was found to be bactericidal against clinical isolates of S. aureus, including MRSA, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL. nih.gov The mechanism of action for blestriacin appears to involve disruption of the bacterial cell membrane. nih.gov
A study on phenanthrenes from Juncus articulatus also identified compounds with significant activity against both planktonic and sessile (biofilm-forming) MSSA and MRSA, with MIC values as low as 15.1 μM. acs.org Furthermore, a new phenanthrene derivative from Entada abyssinica and its related compounds showed significant inhibitory activities against various bacteria and yeasts. researchgate.net The antimicrobial activity of phenanthrene derivatives is often correlated with their specific chemical structures. For example, a study on synthetic 9,10-dihydrophenanthrene-2,4-dicarbonitriles found that N,N-diacetylamino-derivatives displayed good antimicrobial and antifungal activities. mdpi.com
The table below summarizes the antimicrobial activity of selected phenanthrene derivatives.
| Compound/Extract | Target Organism | Activity | Reference |
| Blestriacin | Staphylococcus aureus (including MRSA) | MIC: 2-8 μg/mL (bactericidal) | nih.gov |
| Articulin A & C | MSSA & MRSA | MIC: 15.1 μM & 15.3 μM | acs.org |
| Phenanthrene derivatives from Entada abyssinica | Staphylococcus epidermidis | MIC: 0.78 μg/mL | researchgate.net |
| Synthetic N,N-diacetylamino-phenanthrenes | Various bacteria and fungi | Good activity | mdpi.com |
The cytotoxic effects of phenanthrene derivatives against various cancer cell lines are well-documented. core.ac.ukplos.orgmdpi.com These compounds have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in a variety of non-human cancer cell models. academie-sciences.frresearchgate.netnih.gov
Numerous studies have reported the potent cytotoxicity of phenanthrene derivatives with low IC₅₀ values. For example, certain 3-methoxy-1,4-phenanthrenequinones, such as calanquinone A and denbinobin, have demonstrated significant cytotoxicity against a range of human cancer cell lines with IC₅₀ values between 0.08 and 1.66 µg/mL. plos.orgresearchgate.net Another study on synthetic phenanthrene derivatives identified compounds with potent cytotoxic effects against human epidermoid carcinoma (Hep-2) and human colon carcinoma (Caco-2) cell lines, with some derivatives exhibiting IC₅₀ values as low as 0.97 μg/mL. academie-sciences.frresearchgate.netacademie-sciences.fr
The mechanisms underlying the cytotoxic effects of phenanthrene derivatives are varied. Some phenanthrenes are believed to act as topoisomerase II inhibitors, enzymes that are crucial for DNA replication and cell division. plos.orgresearchgate.net Other studies have shown that phenanthrene-based compounds can induce cell cycle arrest in the late S and G2/M phases, leading to an accumulation of cells in these phases and preventing them from dividing. nih.gov
The structure of the phenanthrene molecule plays a critical role in its cytotoxic activity. Structure-activity relationship (SAR) studies have shown that the presence and position of substituents like hydroxyl, methoxy (B1213986), and ester groups can significantly influence the potency and selectivity of these compounds against different cancer cell lines. plos.orgacademie-sciences.frresearchgate.netacademie-sciences.fr
The table below presents the cytotoxic activity of selected phenanthrene derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Calanquinone A | Various human cancer cell lines | 0.08 - 1.06 | plos.orgresearchgate.net |
| Denbinobin | Various human cancer cell lines | 0.08 - 1.06 | plos.orgresearchgate.net |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 | 0.97 | researchgate.netacademie-sciences.fr |
| New quinone 10d | Hep-2 | 2.81 | academie-sciences.frresearchgate.net |
| New quinone 10d | Caco-2 | 0.97 | academie-sciences.frresearchgate.net |
| Shancidin | SMMC-7721, A549, MGC80-3 | 12.57, 18.21, 11.60 (µM) | tandfonline.com |
In Vivo Pharmacological Studies in Non-Human Animal Models
While in vitro studies provide valuable mechanistic insights, in vivo studies in non-human animal models are essential for understanding the systemic effects of compounds. Research on phenanthrene derivatives in this area has primarily focused on their neurological and behavioral impacts.
Studies in animal models have revealed that certain phenanthrene derivatives can exert significant effects on the central nervous system, including anxiolytic, sedative, and, in some contexts, convulsant activities.
Phenanthrenes isolated from Juncus effusus have demonstrated anxiolytic and sedative effects in mice, which are thought to be linked to their modulation of the GABAᴀ receptor. researchgate.net This suggests that some members of the phenanthrene class may have depressant effects on the central nervous system.
Conversely, some compounds with a phenanthrene-like core structure, such as certain neurosteroids, can have convulsant effects. For example, pregnenolone (B344588) sulfate, an endogenous neurosteroid, acts as a potent convulsant when administered to rats, with the hippocampus being a particularly sensitive brain region to its effects. nih.gov This action is partly attributed to its ability to enhance NMDA receptor currents, a key component of excitatory neurotransmission. nih.gov While not a classic phenanthrene, its structural relation highlights how modifications to a polycyclic hydrocarbon core can lead to significant neuroactivity.
The diverse neurological effects observed for different phenanthrene derivatives, from sedation to convulsion, underscore the importance of specific structural features in determining their neuropharmacological profile. The substitution pattern on the phenanthrene nucleus is a critical determinant of the observed biological activity. nih.gov
Anti-neoplastic Activity in Murine Models
There is no publicly available scientific literature or data from preclinical studies in murine models that demonstrate the anti-neoplastic activity of 9-Phenanthrenebutanoic acid. Standard toxicological and efficacy studies in mouse models of cancer, which are essential for the development of any potential anti-cancer drug, have not been reported for this specific chemical entity. Therefore, no data on tumor growth inhibition, survival benefit, or other relevant endpoints in animal models can be presented.
Analytical Methodologies for Isolation, Detection, and Quantification of 9 Phenanthrenebutanoic Acid
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating mixtures, and its various forms are central to the analysis of 9-Phenanthrenebutanoic acid. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective, whether it be isolation, identification, or quantification.
High-Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of organic acids due to its versatility, speed, and high resolution. sigmaaldrich.com For a compound like this compound, which possesses a carboxylic acid group and a large hydrophobic phenanthrene (B1679779) ring system, reversed-phase HPLC (RP-HPLC) is the most common approach.
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is primarily governed by hydrophobic interactions between its phenanthrene moiety and the stationary phase (e.g., C18-bonded silica). The polarity of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is adjusted to control the elution time. impactfactor.org To ensure the carboxylic acid group remains in its less polar, protonated form (-COOH) and to achieve sharp, symmetrical peaks, an acid (e.g., phosphoric acid or formic acid) is commonly added to the mobile phase to suppress ionization. lcms.czub.edu
Modern advancements such as Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (<2 µm), can offer significantly faster analysis times and improved separation efficiency compared to traditional HPLC. lcms.cz
Key Considerations for HPLC Analysis:
Column Selection : Polar-embedded or polar-endcapped C18 columns are often preferred for analyzing polar compounds like organic acids as they are more stable in highly aqueous mobile phases and can prevent "phase collapse". sigmaaldrich.comlcms.cz
Mobile Phase : An isocratic or gradient elution can be used. A gradient elution, where the proportion of the organic solvent is increased over time, is useful for separating this compound from a complex mixture of compounds with varying polarities. oiv.int
Detection : UV detection is highly suitable for this compound due to the strong absorbance of the phenanthrene ring system. A photodiode array (PDA) detector can be used to acquire the full UV spectrum, aiding in peak identification and purity assessment.
Table 1: Example HPLC Parameters for Organic Acid Separation
| Parameter | Condition 1: Isocratic Elution | Condition 2: Gradient Elution |
|---|---|---|
| Column | Ascentis® Express AQ-C18 (25 cm x 4.6 mm, 5 µm) sigmaaldrich.com | Agilent Polaris C18-A (15 cm x 3.0 mm, 3 µm) lcms.cz |
| Mobile Phase | 0.1% Phosphoric Acid in Water / Methanol (97.5:2.5 v/v) lcms.cz | A: 0.1% Phosphoric Acid in Water B: Acetonitrile impactfactor.org | | Flow Rate | 1.0 mL/min | 0.8 mL/min | | Detection | UV at 210 nm ub.edu | UV at 254 nm | | Temperature | 30°C | 35°C | | Application | Routine quantification | Complex mixture analysis |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography (GC) is a powerful separation technique, especially when coupled with a Mass Spectrometry (MS) detector for definitive identification. researchgate.net However, GC is suitable only for volatile and thermally stable compounds. researchgate.net this compound, being a carboxylic acid, has low volatility and is prone to thermal degradation. Therefore, a chemical derivatization step is essential prior to GC analysis. nih.gov
The most common derivatization method for carboxylic acids is esterification, which converts the polar -COOH group into a more volatile and stable ester. Methylation, to form this compound, methyl ester, is a typical approach. naturalspublishing.com This can be achieved using reagents like diazomethane, trimethylsilyldiazomethane (B103560) (TMSD), or by heating with methanol and an acid catalyst. Another method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. nih.gov
Once derivatized, the analyte is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The eluting compound then enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification by comparison with spectral libraries. core.ac.uk
Table 2: Typical Workflow for GC-MS Analysis of this compound
| Step | Description |
|---|---|
| 1. Sample Extraction | Extraction of the analyte from the matrix using an appropriate organic solvent. |
| 2. Derivatization | Conversion of the carboxylic acid to a volatile ester (e.g., methyl ester) or silyl (B83357) derivative. nih.gov |
| 3. GC Separation | Injection into a GC system equipped with a capillary column (e.g., 5% phenyl polysiloxane). The oven temperature is programmed to ramp up, separating compounds by boiling point. researchgate.net |
| 4. MS Detection | The separated analyte is ionized and fragmented. The mass analyzer separates fragments based on their mass-to-charge ratio (m/z). naturalspublishing.com |
| 5. Data Analysis | The resulting mass spectrum is compared to a library (e.g., NIST/WILEY) for positive identification. core.ac.uk Quantification is done using calibration standards. |
Thin-Layer Chromatography (TLC) and Electrophoresis
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating mixtures. nih.gov For this compound, TLC can be used for preliminary analysis, to monitor the progress of a chemical reaction, or to determine the appropriate solvent system for column chromatography. A TLC plate, typically silica (B1680970) gel on a glass or aluminum backing, serves as the stationary phase. The sample is spotted onto the plate, which is then placed in a chamber containing a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. scribd.com
Due to the phenanthrene group, the spots of this compound can be easily visualized under UV light (at 254 nm) as dark spots on a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to aid in identification. ifsc.edu.br
Electrophoresis separates molecules based on their size and charge. thermofisher.com While commonly used for large biomolecules like proteins and nucleic acids, it can be adapted for small charged molecules. nih.gov For this compound, its carboxylic acid group can be deprotonated at a pH above its pKa, giving it a negative charge. In gel electrophoresis, a sample containing the analyte would be loaded into a well in a gel matrix (like polyacrylamide or agarose) saturated with a buffer of a specific pH. thermofisher.com When an electric field is applied, the negatively charged 9-phenanthrenebutanoate anion would migrate towards the positive electrode (anode). The rate of migration would depend on its charge-to-mass ratio. This technique is less common for this type of molecule compared to HPLC or GC but can be useful in specific contexts, particularly for separation from other charged species.
Immunochemical Assay Development for Trace Analysis
Immunochemical assays, which utilize the highly specific binding between an antibody and its antigen, offer exceptional sensitivity and are well-suited for the rapid detection of trace amounts of small molecules like this compound in complex samples. nih.govnih.gov
Hapten Design and Antibody Production (Polyclonal and Monoclonal)
Small molecules like this compound are not immunogenic on their own, meaning they cannot elicit an immune response to produce antibodies. To overcome this, the molecule must be covalently attached to a large carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)). In this context, the small molecule is called a hapten . medkoo.com
Hapten Design is a critical step. medkoo.com A linker or "spacer arm" is typically introduced onto the this compound molecule at a position that is distal from the key structural features of the phenanthrene ring system. This ensures that the most characteristic parts of the molecule are exposed and accessible for recognition by the immune system, leading to the generation of specific antibodies. mdpi.com The carboxylic acid group of this compound itself can be used as a functional handle to couple it to the amine groups on the carrier protein, often using carbodiimide (B86325) chemistry (e.g., with EDC/NHS).
Antibody Production :
Polyclonal Antibodies : The hapten-carrier conjugate is injected into an animal (e.g., a rabbit or goat). The animal's immune system recognizes the conjugate as foreign and produces a heterogeneous mixture of antibodies that bind to different epitopes on the hapten. This mixture is known as polyclonal antibodies. thermofisher.com
Monoclonal Antibodies : For higher specificity and a continuous, consistent supply, monoclonal antibodies are produced using hybridoma technology. wikipedia.org This involves immunizing a mouse, isolating its antibody-producing spleen cells, and fusing them with immortal myeloma cells to create hybridoma cell lines. wikipedia.org These cell lines are then screened to find a clone that produces a single type of antibody with the desired specificity and affinity for this compound. wikipedia.orgnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) Formats
The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common platform for immunochemical analysis. thermofisher.com For detecting a small molecule (hapten) like this compound, a competitive ELISA format is the most appropriate. nih.gov
In a typical competitive ELISA:
A specific antibody against this compound is immobilized onto the wells of a microtiter plate.
The sample to be tested (which may contain the "free" analyte) is added to the wells along with a fixed amount of enzyme-labeled this compound (the tracer).
The free analyte from the sample and the enzyme-labeled tracer compete for the limited number of antibody binding sites.
After an incubation period, the plate is washed to remove any unbound molecules.
A substrate for the enzyme is added. The enzyme converts the substrate into a colored, fluorescent, or chemiluminescent product. cellsignal.com
The intensity of the resulting signal is inversely proportional to the concentration of this compound in the original sample. A high concentration of the analyte in the sample leads to less binding of the enzyme-labeled tracer, resulting in a weak signal, and vice versa. assaygenie.com
Table 3: Comparison of ELISA Detection Methods
| Detection Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Colorimetric | An enzyme (e.g., HRP) converts a chromogenic substrate (e.g., TMB) into a colored product measured by absorbance. cellsignal.comassaygenie.com | Cost-effective, simple procedure, widely used. nih.gov | Less sensitive compared to other methods. |
| Fluorescent | An enzyme converts a substrate into a fluorescent product measured with a fluorometer. cellsignal.com | Higher signal, broader dynamic range than colorimetric methods. cellsignal.com | Substrates may have shorter half-lives; requires a specialized plate reader. |
| Chemiluminescent | An enzyme-catalyzed reaction produces light, which is measured with a luminometer. cellsignal.com | Highest sensitivity, large dynamic range, low background. escholarship.orgnih.gov | Can be more expensive; requires a luminometer. |
Immuno-PCR and Fluorescent Immunoassay Applications
Immunoassays combine the high specificity of antibody-antigen interactions with sensitive detection methods. For small molecules like this compound, which are not immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit an immune response and produce specific antibodies. This derivative is known as a hapten.
Immuno-PCR (iPCR)
Immuno-PCR represents a powerful analytical technique that merges the specific binding of an enzyme-linked immunosorbent assay (ELISA) with the exponential signal amplification of the polymerase chain reaction (PCR). researchgate.net This combination results in an exceptionally sensitive method for detecting minute quantities of an analyte. researchgate.net The core principle involves an antibody-DNA conjugate, which links the immunoreaction to subsequent nucleic acid amplification. ijcce.ac.ir This approach can enhance detection sensitivity by a factor of 10 to 109 compared to conventional ELISA. ijcce.ac.ir
A notable application in the analysis of phenanthrene, a parent compound of this compound, highlights the utility of this method. In a specific study, a reliable and sensitive antibody-coated competitive real-time immuno-PCR (RT-IPCR) was developed for phenanthrene determination. nih.gov For this assay, This compound (referred to as γ-oxo-phenanthrenebutanoic acid) was synthesized to function as the hapten of phenanthrene. nih.gov This hapten was then conjugated to bovine serum albumin (BSA) to create an artificial immunogen, which was used to produce polyclonal antibodies in rabbits. nih.gov
The resulting competitive RT-IPCR assay demonstrated remarkable sensitivity for phenanthrene detection. Key performance characteristics of this method are summarized in the table below.
| Parameter | Value | Reference |
| Analyte | Phenanthrene | nih.gov |
| Hapten | This compound | nih.gov |
| Method | Antibody-coated competitive real-time immuno-PCR (RT-IPCR) | nih.gov |
| Concentration Range | 10 fg/mL to 100 pg/mL | nih.gov |
| Detection Limit | 5 fg/mL | nih.gov |
The assay showed low cross-reactivity with seven other structurally related compounds, indicating high specificity. nih.gov Its successful application to the analysis of environmental water samples underscores its accuracy and suitability for real-world scenarios. nih.gov
Fluorescent Immunoassay
Fluorescent immunoassays are another sensitive detection method based on the specific reaction between an antigen and an antibody. Current time information in Bangalore, IN. In this technique, a fluorescent molecule is used as a label. Current time information in Bangalore, IN. When the fluorescent-labeled antibody binds to the target antigen, the resulting complex emits light upon excitation, and the intensity of this fluorescence is directly proportional to the antigen's concentration. Current time information in Bangalore, IN. These assays are known for their high sensitivity, specificity, and broad dynamic range. researchgate.net
While no direct application of a fluorescent immunoassay for this compound has been detailed in the reviewed literature, the principle has been successfully applied to other polycyclic aromatic hydrocarbons (PAHs). For instance, a competitive fluorescence immunoassay was developed for the quantitative determination of naphthalene (B1677914). researchgate.net In that study, 2-naphthoxy acetic acid was used as the hapten to produce polyclonal antibodies. researchgate.net The resulting assay achieved a detection limit of 0.05 µg/L for naphthalene in environmental water samples. researchgate.net This successful application for a related PAH suggests the high potential for developing a similar sensitive fluorescent immunoassay for phenanthrene and its derivatives, likely utilizing this compound as a hapten.
Materials Science Applications and Engineering Perspectives of Phenanthrenebutanoic Acid Derivatives
Polymer and Composite Material Integration
The unique combination of a polycyclic aromatic hydrocarbon and a carboxylic acid functional group in 9-Phenanthrenebutanoic acid suggests its potential as a versatile building block in polymer and composite materials. researchgate.netmdpi.com The phenanthrene (B1679779) moiety can impart desirable thermal and mechanical properties, while the butanoic acid chain provides a reactive site for polymerization or grafting onto other polymer backbones.
Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field. mdpi.com Phenanthrene and its derivatives have been investigated for their electroactive and optical properties, making them promising candidates for use in EAPs. academie-sciences.fropenreadings.eu The phenanthrene core in this compound could contribute to the electrical properties of a polymer matrix. The butanoic acid group allows for the incorporation of this molecule into polymer chains, potentially leading to the development of novel EAPs.
Dielectric elastomers are a type of EAP that can act as soft actuators or sensors. mdpi.comrsc.org These materials are essentially stretchable capacitors that can convert electrical energy into mechanical work. rsc.org The integration of phenanthrene derivatives into elastomer films could enhance their dielectric properties. researchgate.net For instance, the introduction of polar groups can increase the dielectric constant of a material. researchgate.net The carboxylic acid group of this compound could be modified to introduce various polar functionalities, thereby tuning the dielectric response of the resulting elastomer.
Research into related systems has shown that modifying elastomers with different chemical groups can significantly impact their electromechanical performance. researchgate.net While specific data on this compound in this context is limited, the principles of polymer modification suggest it could be a valuable component in designing next-generation dielectric elastomers.
Hydrogels, three-dimensional polymer networks that can absorb large amounts of water, are extensively used in tissue engineering as scaffolds to support cell growth and tissue regeneration. nih.govwikipedia.org The properties of these scaffolds can be tailored by the choice of polymer and crosslinking agents. researchgate.net Natural polymers like collagen and synthetic polymers such as polylactic acid (PLA) are commonly used. wikipedia.orgnih.gov
The functionalization of hydrogel-forming polymers with bioactive molecules can enhance their performance. wikipedia.org this compound, with its carboxylic acid group, could be chemically grafted onto polymers used for creating hydrogels and scaffolds. researchgate.net This could impart specific properties to the scaffold, such as altered hydrophobicity or the ability to interact with other molecules. While phenanthrene itself is not typically used for its biocompatibility, its derivatives can be designed for specific biological applications. researchgate.net
The development of functionalized hydrogels is an active area of research, with applications in creating artificial tissues and organs. researchgate.netrsc.org The ability to modify the chemical structure of a scaffold at the molecular level is crucial for controlling its biological and mechanical properties.
Micro- and Nanotechnology Applications
The unique electronic and optical properties of phenanthrene derivatives make them attractive for applications in micro- and nanotechnology. nano.goviberdrola.com These fields involve the design and fabrication of devices and materials at the micrometer and nanometer scales.
Microelectromechanical systems (MEMS) are miniaturized devices that integrate mechanical elements, sensors, actuators, and electronics on a common silicon substrate. The development of new materials with tunable properties is crucial for advancing MEMS technology. While direct applications of this compound in MEMS have not been extensively reported, the properties of phenanthrene derivatives suggest potential uses. For example, their electroactive nature could be harnessed in microactuators or sensors. openreadings.eu
The ability to incorporate phenanthrene derivatives into polymers could allow for the fabrication of flexible MEMS components. mdpi.com The butanoic acid chain of this compound provides a handle for integrating these molecules into polymer-based MEMS.
Carbon nanotubes (CNTs) and nanowires are nanomaterials with exceptional mechanical, electrical, and thermal properties. nih.gov Their use in composites and electronic devices often requires functionalization to improve their dispersion and interfacing with other materials. gecarbon.org The planar structure of the phenanthrene molecule allows for strong π-π stacking interactions with the graphitic surface of CNTs. nih.gov This non-covalent interaction can be used to disperse and functionalize CNTs without disrupting their desirable electronic properties.
This compound could act as a surfactant for CNTs, with the phenanthrene group adsorbing onto the nanotube surface and the butanoic acid chain providing solubility and a point of attachment for other molecules. This approach has been used with other aromatic molecules to create stable dispersions of CNTs in various solvents. nih.gov
The integration of CNTs and nanowires with other materials is a key challenge in nanotechnology. mdpi.com The use of molecules like this compound as an interface could enable the development of new hybrid materials with enhanced properties. For instance, CNTs coated with functionalized phenanthrene derivatives could be incorporated into polymer composites to improve their mechanical strength and electrical conductivity. gecarbon.org
An immunosensor for detecting phenanthrene in seawater has been developed using a multi-walled carbon nanotube-chitosan oligosaccharide nanocomposite membrane. mdpi.com This demonstrates the potential for interfacing phenanthrene derivatives with carbon nanotubes for sensing applications. mdpi.com
Advanced Sensor and Probe Design
The fluorescent properties of phenanthrene and its derivatives have led to their use in the development of chemical sensors and biological probes. researchgate.netrsc.orgepa.gov The emission of light from these molecules can be sensitive to their local environment, allowing for the detection of specific ions or molecules. epa.govresearchgate.net
The butanoic acid group of this compound can be readily converted into other functional groups, such as esters or amides. This allows for the attachment of specific recognition elements that can bind to a target analyte. Upon binding, the fluorescence of the phenanthrene core could be altered, providing a detectable signal.
For example, phenanthrene-based fluorescent probes have been designed for the detection of metal ions like Cu2+ and Ag+. rsc.orgresearchgate.net These sensors often work through a "turn-on" or "turn-off" mechanism, where the fluorescence is either enhanced or quenched upon binding to the target ion. rsc.org
The development of novel fluorescent probes is a significant area of research with applications in environmental monitoring, medical diagnostics, and cellular imaging. researchgate.netresearchgate.net The versatility of the phenanthrene scaffold, combined with the ability to functionalize the butanoic acid side chain, makes this compound a promising platform for the design of new and improved sensors and probes.
pH-Responsive Fluorescent Probes
The development of fluorescent probes capable of sensing and reporting pH changes is of significant interest for applications ranging from biological imaging to industrial process monitoring. The fluorescence of many aromatic compounds is sensitive to the local chemical environment, a property that can be harnessed for pH sensing. For derivatives of this compound, the key to their pH-responsive behavior lies in the interplay between the phenanthrene fluorophore and the carboxylic acid group.
The fluorescence of the phenanthrene moiety can be influenced by the protonation state of the carboxylic acid group. In its deprotonated (carboxylate) form at higher pH, the negatively charged group can have a specific electronic influence on the phenanthrene ring system. Upon protonation at lower pH, the change in the electronic nature of the substituent can lead to a discernible change in the fluorescence emission, such as a shift in wavelength or a change in intensity. This acid-base equilibrium provides a mechanism for pH-dependent fluorescence.
While direct studies on this compound as a pH probe are not extensively documented in the provided literature, the principles can be inferred from analogous compounds like 9-anthroic acid. For 9-anthroic acid, its fluorescence is pH-dependent due to the acid-base equilibrium of the carboxyl group epa.gov. A structured, anthracene-like fluorescence is observed for the ionic (deprotonated) form in protonic solvents epa.gov. In contrast, the molecular (protonated) form exhibits a structureless fluorescence with a large Stokes shift, attributed to an excited-state rotation of the carboxyl group epa.gov. This rotation is influenced by factors such as temperature and the solvent environment epa.gov. It is plausible that this compound would exhibit similar pH-dependent fluorescent behavior, with the butanoic acid chain providing additional conformational flexibility that could be engineered to fine-tune the pH sensing range and sensitivity.
The general mechanism for such a probe involves a change in the intramolecular processes that affect the excited state of the fluorophore. These can include Photoinduced Electron Transfer (PET) or other quenching mechanisms that are modulated by the protonation state of the carboxylic acid.
Table 1: Potential pH-Sensing Characteristics of this compound Derivatives (Based on analogous aromatic carboxylic acids)
| Property | Description | Potential Mechanism |
| pH-Dependent Emission | The intensity or wavelength of fluorescence changes with pH. | Modulation of Photoinduced Electron Transfer (PET) or intramolecular charge transfer (ICT) upon protonation/deprotonation of the carboxylic acid group. |
| Tunable pKa | The pH range of sensitivity can be adjusted. | Chemical modification of the phenanthrene ring or the butanoic acid chain to alter the acidity of the carboxyl group. |
| Ratiometric Sensing | Two different emission wavelengths respond differently to pH, allowing for more accurate measurements. | Design of derivatives with a second fluorophore or modification to induce dual emission states. |
Environmental Biosensors
The functional handle provided by the butanoic acid group on the phenanthrene scaffold is crucial for the development of environmental biosensors. This carboxylic acid can be readily modified to covalently attach the molecule to other substrates, such as polymers, nanoparticles, or biological recognition elements (e.g., enzymes, antibodies), creating a hybrid sensing system. The phenanthrene unit acts as the signal transducer, reporting on binding events or changes in the local environment through alterations in its fluorescence.
One major application area is the detection of pollutants. For instance, phenanthrene derivatives have been investigated for their ability to detect metal ions. While not this compound itself, phenanthrene-imidazole based fluorescent sensors have demonstrated high selectivity and sensitivity for metal ions like Ag⁺ and Cu²⁺ in aqueous environments. researchgate.netnih.gov These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism upon binding the target analyte. The interaction of the analyte with a receptor site linked to the phenanthrene fluorophore perturbs the electronic structure, leading to fluorescence quenching or enhancement.
The carboxylic acid group of this compound allows for its incorporation into more complex sensor architectures. For example, it could be grafted onto a polymer backbone to create a sensory film or nanoparticle. Such materials could be used for monitoring polycyclic aromatic hydrocarbons (PAHs) or their degradation products in water. Studies have shown that the adsorption of phenanthrene and its hydroxylated derivatives on microplastics is influenced by environmental conditions like pH, which in turn affects their transport and bioavailability. rsc.org A sensor based on this compound could potentially be used to study these interactions.
Furthermore, the principles of fluorescence quenching or enhancement can be applied to detect a wide range of environmental analytes. The development of a sensor for a specific target would involve designing a recognition element that, upon binding the analyte, induces a change in the fluorescence of the linked phenanthrenebutanoic acid.
Table 2: Research Findings on Phenanthrene Derivatives in Environmental Sensing
| Derivative Type | Analyte | Sensing Principle | Key Finding | Reference |
| Phenanthrene-imidazole | Ag⁺ | Fluorescence Quenching | High selectivity and sensitivity with a low detection limit. Can be used over a broad pH range. | researchgate.net |
| Phenanthrene-imidazole | Cu²⁺ | Fluorescence Quenching | Selective "turn-off" sensing in aqueous media. | nih.gov |
| Phenanthrene (general) | Environmental Stress on Plants | Spectral Reflectance | Phenanthrene contamination affects the spectral properties of plant canopies, which can be monitored remotely. | researchgate.net |
| 9,10-Phenanthrenequinone | Airborne Particulates | Fluorescence Derivatization | HPLC method developed for detection based on reaction with 2-aminothiophenol (B119425) to form a fluorescent product. | nih.gov |
Metabolic Fates and Environmental Transformations in Non Human Biological Systems
In Vitro and In Vivo Metabolism in Non-Human Organisms
There is a notable absence of specific research on the metabolic fate of 9-Phenanthrenebutanoic acid in non-human organisms. Scientific investigations into its biotransformation products, the enzyme systems responsible for its metabolism, and its primary catabolic and conjugative pathways have not been documented in the accessible scientific literature.
Identification of Biotransformation Products
No studies were identified that reported the isolation or characterization of biotransformation products of this compound following in vitro or in vivo exposure in any non-human organism.
Characterization of Enzyme Systems (e.g., Cytochrome P450, Monoamine Oxidase in non-human liver systems)
Information regarding the specific enzyme systems, such as Cytochrome P450 or Monoamine Oxidase, that may be involved in the metabolism of this compound in non-human liver systems or other tissues is not available in the current body of scientific research.
Pathway Elucidation (e.g., primary catabolic and conjugative pathways)
Due to the lack of identified metabolites, the primary catabolic and conjugative pathways for this compound in non-human organisms have not been proposed or investigated.
Environmental Degradation and Fate Studies
Similarly, the environmental fate of this compound is poorly understood. There is a lack of published data on its degradation through both abiotic and biotic processes.
Photolytic and Hydrolytic Degradation Mechanisms
No specific studies on the photolytic or hydrolytic degradation of this compound were found. Therefore, its stability in aqueous environments and its susceptibility to breakdown by light are currently unknown.
Microbial Degradation Pathways in Environmental Matrices
Research into the microbial degradation of this compound in various environmental matrices, such as soil or water, has not been reported. The potential for microorganisms to utilize this compound as a carbon source or to transform it into other substances has not been explored.
Structure Activity Relationship Sar and Computational Chemistry of 9 Phenanthrenebutanoic Acid
Deriving Structure-Activity Relationships from Biological Assays
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov The process involves systematically modifying a lead compound's structure and evaluating the effects of these changes through biological assays. For a compound like 9-phenanthrenebutanoic acid, an SAR study would involve synthesizing a series of analogs and testing their efficacy against a specific biological target.
Key modifications could include:
Altering the Butanoic Acid Chain: Changing the length, rigidity, or functional groups of the four-carbon chain could impact how the molecule binds to a target receptor or enzyme.
Substituting the Phenanthrene (B1679779) Ring: Adding various substituents (e.g., halogens, hydroxyl groups, methoxy (B1213986) groups) at different positions on the polycyclic aromatic ring system could alter the molecule's electronic properties, hydrophobicity, and steric profile, thereby influencing its activity. conicet.gov.ar For instance, studies on other aromatic compounds have shown that introducing hydrogen-bond-donating substituents like phenols or carboxylic acids can decrease activity in some contexts, whereas hydrophobic groups like halogens are often well-tolerated. conicet.gov.ariomcworld.com
Modifying the Carboxylic Acid Group: Esterification or conversion of the carboxylic acid to an amide or other bioisostere could significantly affect the compound's binding interactions and pharmacokinetic properties.
The results from these assays allow researchers to build a qualitative model of the pharmacophore—the essential structural features required for biological activity. For example, an SAR analysis of phenanthrene-based HIV-1 integrase inhibitors revealed that halogen substitutions on the phenanthrene ring were critical for activity. nih.gov Similarly, for a series of benzoic acid derivatives with anti-sickling properties, specific substitutions on the aromatic ring were found to be crucial for their therapeutic effect. iomcworld.com
An illustrative SAR table for hypothetical derivatives of this compound, based on general principles observed in related compound series, is presented below.
| Analog | Modification from Parent Compound | Hypothetical Biological Activity (e.g., IC50) | SAR Interpretation |
|---|---|---|---|
| This compound | Reference Compound | 10 µM | Baseline activity. |
| Analog A | Addition of a chlorine atom at C2 | 5 µM | Hydrophobic halogen at C2 may enhance binding affinity. conicet.gov.ar |
| Analog B | Addition of a hydroxyl group at C7 | 25 µM | Polar group at C7 may be unfavorable for binding. nih.gov |
| Analog C | Shortening chain to acetic acid | 50 µM | The butanoic acid chain length is likely optimal for reaching a key interaction point. |
| Analog D | Esterification of carboxylic acid (methyl ester) | >100 µM | The terminal carboxylic acid is crucial for a key ionic or hydrogen-bonding interaction. nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). academie-sciences.fr This method is crucial for understanding the molecular basis of a drug's mechanism of action. For this compound, docking studies would simulate its interaction within the binding site of a specific protein target, such as an enzyme or a receptor. stmjournals.in
The process involves:
Preparation of Structures: High-resolution 3D structures of the protein target (often from the Protein Data Bank) and the ligand (this compound) are prepared. The ligand's geometry is typically optimized using quantum chemical methods like Density Functional Theory (DFT). academie-sciences.fracademie-sciences.fr
Docking Simulation: A docking algorithm systematically samples numerous conformations and orientations of the ligand within the protein's active site. Each pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). academie-sciences.fr A lower binding energy generally indicates a more stable and favorable interaction.
Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and specific amino acid residues in the binding site.
For example, docking studies on phenanthrene β-diketo acids targeting HIV-1 integrase showed that the β-diketo acid moiety chelates with magnesium ions in the active site, while the phenanthrene ring forms interactions with residues like Tyr143 and Pro142. nih.gov Other studies on cytotoxic phenanthrene derivatives identified the B-Raf proto-oncogene kinase as a potential target, with calculated binding energies ranging from -8.3 to -11.1 kcal/mol. academie-sciences.fracademie-sciences.fr
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations model the movement of every atom in the system, providing insights into the flexibility of the protein and the ligand, the stability of key interactions, and a more refined estimation of binding free energy.
| Protein Target | PDB ID | Docking Score (kcal/mol) for Phenanthrene Analog | Key Interacting Residues | Reference |
|---|---|---|---|---|
| HIV-1 Integrase | N/A | - (IC50 = 1.3 µM) | Tyr143, Pro142, Glu92 | nih.gov |
| B-Raf Kinase | 4U5J | -9.8 | N/A | academie-sciences.fr |
| Cyclooxygenase-2 (COX-2) | 3LN1 | N/A (Illustrative) | Arg120, Tyr355, Ser530 | stmjournals.in |
| β-ketoacyl-acyl carrier protein synthase III (FabH) | 1HNJ | -8.5 | His244, Asn274, Phe307 | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistically significant correlation between a set of molecular features (descriptors) and biological activity. insilico.eu Unlike the qualitative nature of SAR, QSAR provides a mathematical equation that can be used to predict the activity of novel, untested compounds. unicamp.br
The development of a QSAR model for this compound and its analogs would proceed as follows:
Data Set Preparation: A dataset of phenanthrene derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). unicamp.br
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate an equation linking a selection of descriptors to the biological activity. unicamp.br The model's predictive power is rigorously assessed using cross-validation techniques and by predicting the activity of an external test set of compounds not used in model development. insilico.eu
QSAR studies on polycyclic aromatic hydrocarbons (PAHs) have successfully modeled properties like mutagenicity and phototoxicity. insilico.euunicamp.brbenthamdirect.com These models often find that electronic descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for predicting activity. unicamp.br
| Descriptor Type | Example Descriptors for a QSAR Study | Potential Influence on Activity |
|---|---|---|
| Electronic | HOMO/LUMO Energy, Dipole Moment, Partial Charges | Governs ability to participate in charge-transfer and electrostatic interactions. unicamp.br |
| Topological | Wiener Index, Kier Shape Indices | Describes molecular size, shape, and degree of branching. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to hydrophobicity, membrane permeability, and binding interactions. |
| Steric/3D | Molecular Volume, Surface Area, Ovality | Defines the spatial arrangement and bulk, affecting fit within a binding site. |
In Silico Prediction of Biological Activities and Reactivity
Beyond targeted modeling, a variety of in silico tools can rapidly predict a broad spectrum of biological activities and chemical properties for a given structure like this compound. These methods use pre-existing models and large databases of chemical and biological data to make their predictions. This approach is invaluable for initial hypothesis generation, identifying potential therapeutic applications, and flagging possible liabilities early in the discovery process. nih.gov
Key areas of in silico prediction include:
Biological Activity Spectrum: Web-based platforms can predict the probability of a compound being active against hundreds of biological targets (e.g., GPCRs, kinases, nuclear receptors) based on structural similarity to known active compounds. nih.gov
Pharmacokinetics (ADME): Computational models can estimate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This includes predictions of oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes.
Chemical Reactivity: Quantum chemistry calculations, such as determining the HOMO-LUMO energy gap, can provide insights into a molecule's kinetic stability and reactivity. koyauniversity.org A smaller gap often suggests higher reactivity.
Drug-Likeness and Toxicity: Predictions can be made regarding a compound's adherence to empirical rules for drug-likeness (e.g., Lipinski's Rule of Five) and its potential for toxicity, such as mutagenicity or cardiotoxicity. researchgate.net
For instance, computational studies on halogenated phenanthrene derivatives showed that halogenation significantly alters electronic properties, such as the HOMO-LUMO gap and electronegativity, which in turn affects their reactivity. koyauniversity.org
| Property Predicted | Methodology | Illustrative Prediction for this compound |
|---|---|---|
| Drug-Likeness | Lipinski's Rule of Five | Likely compliant (e.g., MW < 500, LogP < 5). researchgate.net |
| Biological Targets | Similarity search, pharmacophore matching | Potential activity as a nuclear receptor modulator or enzyme inhibitor. nih.gov |
| Chemical Reactivity | DFT (HOMO-LUMO gap calculation) | Moderate reactivity, typical for a stable aromatic system. koyauniversity.org |
| Aqueous Solubility | Fragment-based models | Low to moderate solubility due to large hydrophobic phenanthrene core. |
| Metabolic Stability | CYP450 substrate prediction | Potential for metabolism via oxidation on the aromatic ring. |
Interdisciplinary Research Perspectives and Future Directions for 9 Phenanthrenebutanoic Acid Studies
Synergistic Applications in Chemical Biology and Materials Science
9-Phenanthrenebutanoic acid and its derivatives are emerging as versatile molecules with significant potential at the intersection of chemical biology and materials science. In chemical biology, a field that employs chemical techniques to study and manipulate biological systems, these compounds offer unique scaffolds for developing novel probes and therapeutic agents. wikipedia.org The phenanthrene (B1679779) moiety, a polycyclic aromatic hydrocarbon, provides a rigid and fluorescent core, which is advantageous for creating molecules that can interact with and report on biological processes. For instance, the principles of using fluorescent molecules to study protein dynamics, such as tracking, conformational changes, and interactions, are well-established in chemical biology. wikipedia.org The butanoic acid chain offers a versatile handle for chemical modification, allowing for the attachment of various functional groups to tune the molecule's properties, such as solubility, and to introduce specific binding moieties for biological targets.
In materials science, the rigid, planar structure of the phenanthrene core is a desirable feature for the construction of ordered molecular assemblies and advanced materials. This structural characteristic is reminiscent of components used in the development of organic electronics and sensors. The ability to functionalize the butanoic acid side chain allows for the integration of these molecules into larger polymeric structures or onto surfaces, opening avenues for creating materials with tailored optical and electronic properties. The synergy between chemical biology and materials science is evident in the potential development of biocompatible sensors and drug delivery systems. For example, a this compound derivative could be incorporated into a polymer matrix to create a material that can both sense the presence of a specific biomolecule through a fluorescence response and release a therapeutic agent.
Methodological Advancements in Synthesis and Analysis
Recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile methods to produce this compound and its analogs. Modern strategies in C-C bond formation, such as those used for the synthesis of complex molecules like α,α-disubstituted α-amino acids, can be adapted to construct the phenanthrenebutanoic acid framework. nih.gov Techniques involving visible-light-mediated transformations and photoredox catalysis offer greener and more robust alternatives to traditional synthetic methods, potentially allowing for reactions that are otherwise thermally challenging. nih.gov These advanced methods could facilitate the introduction of a wider range of functional groups onto the phenanthrene ring or the butanoic acid chain, thereby expanding the chemical space available for developing new applications.
The analysis of this compound and its metabolites can be achieved through a variety of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone for the separation and quantification of organic acids. shimadzu.comshimadzu.com Several HPLC modes are applicable, including reversed-phase chromatography, ion exclusion chromatography, and ion exchange chromatography. shimadzu.comshimadzu.com For detection, UV absorbance is a suitable method due to the chromophoric nature of the phenanthrene ring. shimadzu.com To enhance sensitivity, especially in complex biological matrices, post-column pH buffering can be employed to promote the ionization of the carboxylic acid, leading to improved detection by an electroconductivity detector. shimadzu.comshimadzu.com Mass spectrometry (MS) coupled with a separation technique like HPLC or gas chromatography (GC) would provide definitive structural identification and highly sensitive quantification.
Table 1: Analytical Techniques for this compound
| Analytical Technique | Separation Mode | Detection Method | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase | UV-Vis Absorbance | General-purpose, good for chromophoric compounds. shimadzu.com |
| High-Performance Liquid Chromatography (HPLC) | Ion Exclusion | Electroconductivity | High separation selectivity for ionic compounds. shimadzu.comshimadzu.com |
| High-Performance Liquid Chromatography (HPLC) | Ion Exchange | Electroconductivity | Suitable for separating multiple ionic components. shimadzu.comshimadzu.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography | Mass Spectrometry | Provides structural information and high sensitivity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC | Mass Spectrometry | Combines high separation power with definitive identification. |
Emerging Roles in Environmental Science and Green Chemistry
The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are highly relevant to the synthesis and application of this compound. researchgate.netunirioja.es The pursuit of greener synthetic routes, for instance, by utilizing safer solvents like water or supercritical CO2 and employing catalytic methods over stoichiometric reagents, can significantly reduce the environmental footprint of producing this compound. nih.govmdpi.com The development of syntheses that are more energy-efficient, perhaps by operating at ambient temperature and pressure, also aligns with the core tenets of green chemistry. researchgate.net
In the context of environmental science, understanding the fate and transport of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is crucial due to their potential environmental persistence and toxicity. While phenanthrene itself is a known environmental pollutant, the introduction of a butanoic acid group could alter its environmental behavior, potentially increasing its water solubility and biodegradability. Research in this area could explore the microbial degradation pathways of this compound and its potential as a less persistent alternative to other PAHs. Furthermore, the fluorescent properties of the phenanthrene core could be harnessed to develop sensitive environmental sensors for detecting pollutants or monitoring remediation processes. The broader issue of acid rain, caused by the atmospheric conversion of sulfur and nitrogen oxides into acidic compounds, highlights the importance of understanding the environmental impact of acidic pollutants. epa.govnih.gov While this compound is a carboxylic acid, its environmental concentration and impact would be subjects for further study.
Uncharted Territories in Mechanistic Biological Research
The biological activities of this compound remain a largely unexplored frontier. While the mechanism of action for this specific compound is not well-documented, the broader class of carboxylic acids and aromatic compounds exhibits a wide range of biological effects that provide clues for future research directions. For instance, some fatty acids and their derivatives are known to possess antimicrobial and anti-inflammatory properties. d-nb.infonih.gov The ability of certain fatty acids to interfere with bacterial growth has been recognized for decades. d-nb.info This suggests that this compound could be investigated for similar activities.
Furthermore, the structural similarity of the phenanthrene core to other biologically active polycyclic molecules suggests potential interactions with various cellular targets. The mechanism by which a compound like this compound might exert its effects would depend on its interactions at the molecular level within biological systems. evitachem.com For example, it could potentially interact with nuclear receptors, ion channels, or enzymes involved in key signaling pathways. The butanoic acid side chain could play a crucial role in its interaction with protein binding pockets. Future research could employ techniques such as molecular docking and high-throughput screening to identify potential protein targets. Additionally, investigating its effects on cellular processes like oxidative stress, apoptosis, and inflammation could reveal novel therapeutic applications. The study of how related compounds, such as ferulic acid and alpha-lipoic acid, exert their antioxidant and anti-inflammatory effects through modulation of signaling pathways like NF-κB and Nrf2 could provide a roadmap for investigating the mechanistic underpinnings of this compound's potential biological activities. mdpi.commdpi.com
Q & A
Q. How can researchers address discrepancies between computational and experimental logP values?
- Methodological Answer : Compare experimental logP (measured via shake-flask/HPLC methods) with computational predictions (e.g., ChemAxon, ACD/Labs). Investigate outliers by re-evaluating solute-solvent interactions (e.g., hydrogen bonding capacity) in simulations. Use molecular dynamics (MD) to model solvation shells and refine force-field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
